molecular formula C7H4F2INO2 B13029298 2,2-Difluoro-5-amino-6-iodo-1,3-benzodioxole

2,2-Difluoro-5-amino-6-iodo-1,3-benzodioxole

Katalognummer: B13029298
Molekulargewicht: 299.01 g/mol
InChI-Schlüssel: PXTUTPTZQZGVCT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2-Difluoro-6-iodobenzo[d][1,3]dioxol-5-amine is a chemical compound with the molecular formula C7H4F2INO2 and a molecular weight of 299.01 g/mol It is characterized by the presence of fluorine, iodine, and an amine group attached to a benzo[d][1,3]dioxole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-difluoro-6-iodobenzo[d][1,3]dioxol-5-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,2-difluorobenzo[d][1,3]dioxole and iodine.

    Iodination: The iodination of 2,2-difluorobenzo[d][1,3]dioxole is carried out using iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the desired position.

Industrial Production Methods

Industrial production of 2,2-difluoro-6-iodobenzo[d][1,3]dioxol-5-amine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the final product in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

2,2-Difluoro-6-iodobenzo[d][1,3]dioxol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield various substituted amines, while coupling reactions can produce biaryl compounds .

Wissenschaftliche Forschungsanwendungen

2,2-Difluoro-6-iodobenzo[d][1,3]dioxol-5-amine has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2,2-difluoro-6-iodobenzo[d][1,3]dioxol-5-amine depends on its specific application. In biological systems, the compound can interact with molecular targets, such as enzymes, receptors, or nucleic acids, through various mechanisms:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,2-Difluorobenzo[d][1,3]dioxol-5-amine: This compound lacks the iodine atom but shares the same core structure.

    6-Iodobenzo[d][1,3]dioxol-5-amine: This compound lacks the fluorine atoms but retains the iodine and amine groups.

Uniqueness

2,2-Difluoro-6-iodobenzo[d][1,3]dioxol-5-amine is unique due to the presence of both fluorine and iodine atoms, which impart distinct chemical and physical properties. The combination of these halogens allows for versatile reactivity and the ability to fine-tune the compound’s behavior in various applications .

Eigenschaften

Molekularformel

C7H4F2INO2

Molekulargewicht

299.01 g/mol

IUPAC-Name

2,2-difluoro-6-iodo-1,3-benzodioxol-5-amine

InChI

InChI=1S/C7H4F2INO2/c8-7(9)12-5-1-3(10)4(11)2-6(5)13-7/h1-2H,11H2

InChI-Schlüssel

PXTUTPTZQZGVCT-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=CC2=C1OC(O2)(F)F)I)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.